1-(3,4-dichlorobenzyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
1-(3,4-dichlorobenzyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to generate complex molecules in a single step. The synthetic route often starts with the preparation of the indole and pyrrolo[3,4-c]pyrrole precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include aldehydes, amines, and various catalysts .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .
Scientific Research Applications
1-(3,4-dichlorobenzyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with biological targets. The indole and pyrrolo[3,4-c]pyrrole moieties can interact with various enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other spiro-indole derivatives and pyrrolo[3,4-c]pyrrole-based molecules. What sets 1-(3,4-dichlorobenzyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its specific substitution pattern and the presence of the dichlorobenzyl group, which can influence its reactivity and biological activity. Other similar compounds include:
- Spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole] derivatives with different substituents.
- Pyrrolo[3,4-c]pyrrole-based molecules with varying functional groups .
Properties
Molecular Formula |
C27H21Cl2N3O3 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
1'-[(3,4-dichlorophenyl)methyl]-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H21Cl2N3O3/c1-15-22-23(25(34)32(24(22)33)17-7-3-2-4-8-17)27(30-15)18-9-5-6-10-21(18)31(26(27)35)14-16-11-12-19(28)20(29)13-16/h2-13,15,22-23,30H,14H2,1H3 |
InChI Key |
BSLNTCMTDKFTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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